

# The Discovery and Tragic Development of Fialuridine (FIAU): A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

Fialuridine (FIAU), a nucleoside analogue developed with potent antiviral promise, is now a paradigm of unforeseen, catastrophic drug toxicity. Initially synthesized in the 1970s, its development trajectory culminated in a 1993 clinical trial for chronic hepatitis B that resulted in severe, irreversible mitochondrial toxicity, leading to multiple deaths and liver transplantations. This technical guide provides an in-depth review of the discovery of FIAU, its mechanism of action, the preclinical data that failed to predict the toxic outcome, and the clinical findings that exposed its lethal effect on human mitochondria. Detailed experimental methodologies, structured quantitative data, and pathway visualizations are presented to offer a comprehensive technical resource for professionals in drug development and mitochondrial toxicity research.

# **Discovery and Early Development**

Fialuridine, chemically known as 1-(2-deoxy-2-fluoro-β-D-arabinofuranosyl)-5-iodouracil, is a pyrimidine nucleoside analog. Its origins trace back to the 1970s at the Memorial Sloan-Kettering Cancer Center, where Dr. Jack Fox and his colleagues were pioneering the synthesis of fluorinated nucleosides.[1][2] The primary synthetic strategy involved the creation of 2'-deoxy-2'-fluoro-arabinose, a fluorinated sugar moiety, which could then be condensed with various heterocyclic bases to create novel nucleosides.[1][3]



The initial therapeutic target for this class of compounds, including FIAU's parent compound fiacitabine (FIAC), was not hepatitis B, but herpes viruses. In vitro studies demonstrated that FIAC was highly active against several human herpesviruses, including herpes simplex virus (HSV) and varicella-zoster virus (VZV).[2][4] Early clinical trials in the 1980s at Sloan-Kettering focused on immunosuppressed cancer patients with these viral infections.[2] FIAU itself is a metabolite of FIAC.[4][5] The promising antiviral activity against DNA viruses eventually led to investigations into its efficacy against the woodchuck hepatitis virus, an animal model for human hepatitis B virus (HBV), where it also showed potent inhibitory effects on viral DNA polymerase.[2]

# **Preclinical Pharmacology and Toxicology**

Before its ill-fated trial in humans for hepatitis B, FIAU underwent a series of preclinical evaluations. These studies demonstrated potent antiviral activity but failed to reveal the specific mitochondrial toxicity that would later prove fatal in humans.

# **Antiviral Activity**

FIAU demonstrated significant potency against hepadnaviruses. The primary mechanism of action is the inhibition of the viral DNA polymerase, which is essential for the replication of the viral genome.



| Compound                         | Assay                | Target                    | Value         | Reference                 |
|----------------------------------|----------------------|---------------------------|---------------|---------------------------|
| FIAU<br>Triphosphate<br>(FIAUTP) | Enzyme<br>Inhibition | Human DNA<br>Polymerase γ | Ki = 0.04 μM  | Biochemistry<br>(1994)[6] |
| FIAU<br>Triphosphate<br>(FIAUTP) | Enzyme<br>Inhibition | Human DNA<br>Polymerase γ | Ki = 0.015 μM | PNAS (1996)[7]            |
| FMAU<br>Triphosphate<br>(FMAUTP) | Enzyme<br>Inhibition | Human DNA<br>Polymerase γ | Ki = 0.03 μM  | PNAS (1996)[7]            |
| FAU<br>Triphosphate<br>(FAUTP)   | Enzyme<br>Inhibition | Human DNA<br>Polymerase γ | Ki = 1.0 μM   | PNAS (1996)[7]            |

# **Preclinical Toxicology Studies**

Toxicology studies were conducted in multiple species, including mice, rats, dogs, and monkeys. These studies identified several dose-limiting toxicities, such as hematopoietic suppression, myocardial degeneration, and nephropathy at high doses. However, the specific pattern of delayed, severe hepatotoxicity and lactic acidosis seen in humans was not observed. This species-specific toxicity is now believed to be due to differences in a key mitochondrial transporter, the human equilibrative nucleoside transporter 1 (hENT1), which is expressed in human mitochondrial membranes but not in those of the preclinical species tested.[8] This transporter facilitates the entry of FIAU into the mitochondria, where the toxic cascade is initiated.

# **Mechanism of Mitochondrial Toxicity**

The catastrophic toxicity of FIAU is a direct result of its detrimental effect on mitochondria, the energy-producing organelles of the cell. The process involves a series of steps beginning with the transport of FIAU into the cell and culminating in the depletion of mitochondrial DNA.





Click to download full resolution via product page

**Caption:** Cellular and mitochondrial pathway of FIAU toxicity.



- Cellular and Mitochondrial Uptake: FIAU enters the cell and is subsequently transported into the mitochondria. This mitochondrial transport is facilitated by the human equilibrative nucleoside transporter 1 (hENT1).
- Phosphorylation: Inside both the cytoplasm and mitochondria, FIAU is phosphorylated by cellular kinases (Thymidine Kinase 1 in cytoplasm, Thymidine Kinase 2 in mitochondria) to its active triphosphate form, FIAU-TP.[9]
- Inhibition of DNA Polymerase Gamma: FIAU-TP acts as a substrate for mitochondrial DNA (mtDNA) polymerase γ (Pol γ), the sole DNA polymerase in mitochondria. It competitively inhibits the incorporation of the natural substrate, dTTP.[6]
- Incorporation and Chain Termination: Pol y incorporates FIAU monophosphate into the growing mtDNA chain. The presence of the 2'-fluoro atom in the arabinose configuration distorts the DNA helix, and the incorporation of multiple adjacent FIAU molecules leads to premature chain termination, halting mtDNA replication.[7]
- mtDNA Depletion: The inhibition of replication leads to a progressive and severe depletion of mtDNA.
- Cellular Dysfunction: Since mtDNA encodes essential protein subunits for the electron transport chain (ETC), its depletion leads to impaired oxidative phosphorylation, cellular energy crisis, accumulation of lactic acid, and microvesicular steatosis (fatty liver), culminating in liver failure and death.

# The 1993 NIH Clinical Trial (Protocol 93-DK-0031)

In 1993, a Phase II clinical trial was initiated at the National Institutes of Health (NIH) to evaluate the long-term efficacy of FIAU in patients with chronic hepatitis B. The trial's design, based on promising short-term data, tragically underestimated the delayed nature of the drug's toxicity.

## **Experimental Protocol Summary**

 Objective: To assess the safety and efficacy of FIAU administered for up to 24 weeks to patients with chronic hepatitis B infection.



- Patient Population: 15 patients with chronic, compensated hepatitis B.
- Dosage and Administration: Patients received oral FIAU. The initial cohort of 10 patients received 0.25 mg/kg/day. A subsequent group of 5 patients received a lower dose of 0.1 mg/kg/day.
- Monitoring: Patients were monitored regularly for clinical symptoms, serum HBV DNA levels, and standard liver function tests (e.g., ALT, AST).
- Outcome: The trial was abruptly terminated on June 25, 1993, after the first patient was hospitalized with severe liver failure and lactic acidosis after approximately 13 weeks of treatment.



Click to download full resolution via product page

Caption: Simplified workflow and outcome of the 1993 NIH FIAU clinical trial.

# **Clinical and Laboratory Findings**

Of the 15 patients enrolled, 10 had received the drug for more than two months. Of these 10, seven developed severe toxicity.[4] The clinical presentation was characterized by a delayed onset of severe nausea, vomiting, and abdominal pain, followed by rapidly progressing hepatic failure, pancreatitis, peripheral neuropathy, and myopathy.[4] The hallmark laboratory finding was a severe, intractable lactic acidosis. Five of the seven severely affected patients died, and the other two required emergency liver transplants.[5]



| Patient ID | Duration of<br>Therapy<br>(days) | Peak ALT<br>(U/L) | Peak Total<br>Bilirubin<br>(mg/dL) | Peak<br>Lactate<br>(mmol/L) | Outcome             |
|------------|----------------------------------|-------------------|------------------------------------|-----------------------------|---------------------|
| 1          | 88                               | 129               | 1.8                                | 19.4                        | Died                |
| 2          | 86                               | 85                | 1.6                                | 13.9                        | Died                |
| 3          | 84                               | 148               | 1.9                                | 15.6                        | Liver<br>Transplant |
| 4          | 77                               | 44                | 1.0                                | 12.0                        | Died                |
| 5          | 90                               | 258               | 2.5                                | 16.0                        | Died                |
| 6          | 81                               | 100               | 23.3                               | 12.0                        | Died                |
| 7          | 67                               | 109               | 2.4                                | 10.0                        | Liver<br>Transplant |
| 8          | 84                               | 81                | 0.7                                | 2.4                         | Survived            |
| 9          | 81                               | 103               | 0.9                                | 2.2                         | Survived            |
| 10         | 70                               | 185               | 1.0                                | 2.0                         | Survived            |
| 11         | 28                               | 103               | 0.8                                | 1.5                         | Survived            |
| 12         | 28                               | 118               | 0.5                                | 1.3                         | Survived            |
| 13         | 28                               | 44                | 0.4                                | 1.5                         | Survived            |
| 14         | 28                               | 109               | 0.6                                | 1.1                         | Survived            |
| 15         | 28                               | 100               | 0.9                                | 1.4                         | Survived            |

Data adapted

from

McKenzie R,

et al. N Engl

J Med.

1995;333(17)

:1099-105.



## **Conclusion and Lessons Learned**

The development of fialuridine stands as a critical lesson in drug development. It highlights the profound danger of species-specific mitochondrial toxicity and the limitations of traditional preclinical animal models in predicting such outcomes. The tragedy spurred significant research into the mechanisms of nucleoside analogue toxicity and led to the development of more sensitive in vitro screening methods, including the use of cell lines like HepaRG that better model human hepatic metabolism and toxicity pathways. The FIAU story underscores the absolute necessity for vigilant monitoring in clinical trials and the importance of investigating any signs of mitochondrial dysfunction, such as lactic acidosis, when testing nucleoside analogues. It remains a foundational case study in toxicology and a sobering reminder of the potential for devastating outcomes in the pursuit of novel therapeutics.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Fluorinated Nucleosides: Synthesis and Biological Implication PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical Trials of FIAC at Memorial Sloan-Kettering Cancer Center Review of the Fialuridine (FIAU) Clinical Trials NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Executive Summary Review of the Fialuridine (FIAU) Clinical Trials NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Review of the Fialuridine (FIAU) Clinical Trials NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mammalian DNA polymerases alpha, beta, gamma, delta, and epsilon incorporate fialuridine (FIAU) monophosphate into DNA and are inhibited competitively by FIAU Triphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Fialuridine and its metabolites inhibit DNA polymerase gamma at sites of multiple adjacent analog incorporation, decrease mtDNA abundance, and cause mitochondrial structural defects in cultured hepatoblasts - PubMed [pubmed.ncbi.nlm.nih.gov]



- 8. Fialuridine Induces Acute Liver Failure in Chimeric TK-NOG Mice: A Model for Detecting Hepatic Drug Toxicity Prior to Human Testing | PLOS Medicine [journals.plos.org]
- 9. Fialuridine is phosphorylated and inhibits DNA synthesis in isolated rat hepatic mitochondria PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Discovery and Tragic Development of Fialuridine (FIAU): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b117735#discovery-and-history-of-fiau-development]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com